molecular formula C8H6BrIN4 B13660082 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole

5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13660082
M. Wt: 364.97 g/mol
InChI Key: KUCWPMPXQCBEMI-UHFFFAOYSA-N
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Description

5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of Substituents: The bromo and iodo substituents can be introduced through halogenation reactions using reagents such as bromine and iodine. The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and iodo groups can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be employed.

    Substitution: Reagents such as sodium azide or Grignard reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the halogen atoms can yield a variety of functionalized triazole compounds.

Scientific Research Applications

5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino, bromo, and iodo groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(3-bromo-4-chlorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(3-bromo-4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and iodo substituents on the phenyl ring

Properties

Molecular Formula

C8H6BrIN4

Molecular Weight

364.97 g/mol

IUPAC Name

5-(3-bromo-4-iodophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrIN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

KUCWPMPXQCBEMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)Br)I

Origin of Product

United States

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